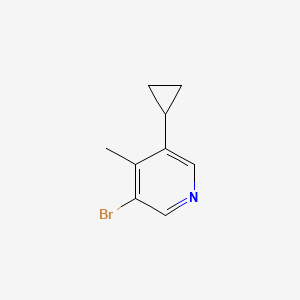

3-Bromo-5-cyclopropyl-4-methylpyridine

Descripción general

Descripción

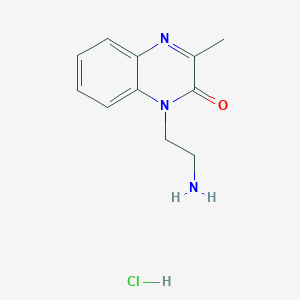

3-Bromo-5-cyclopropyl-4-methylpyridine is a heterocyclic compound . It is a liquid with a molecular weight of 226.12 . It is also known by its IUPAC name, 3-bromo-5-(cyclopropylmethyl)-4-methylpyridine .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this compound.Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN/c1-7-9(4-8-2-3-8)5-12-6-10(7)11/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 3rd position, a methyl group at the 4th position, and a cyclopropylmethyl group at the 5th position.Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, brominated pyridines are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with a halide using a palladium catalyst .Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 226.12 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Pyridine derivatives, including those similar to 3-Bromo-5-cyclopropyl-4-methylpyridine, have been synthesized using Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown notable biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Chemical Synthesis and Evaluation

- Studies involving the chemical synthesis and evaluation of cyclopropyl and cyclobutyl epothilone analogues, which are structurally related to this compound, indicate their potential as potent tubulin polymerization promoters and cytotoxic agents. These investigations have also highlighted crucial structure-activity relationships (Nicolaou et al., 2001).

Crystal Structure and Antibacterial Activities

- A study on the crystal structure of a Schiff base compound closely related to this compound revealed its potential antibacterial activities, highlighting the significance of such compounds in the field of medicinal chemistry (Wang et al., 2008).

Reactions in Liquid Ammonia

- Research on the amination of isomeric dibromopyridines, including compounds similar to this compound, in liquid ammonia, provides insights into the mechanisms and potential synthetic applications of these reactions (Streef & Hertog, 2010).

Safety and Hazards

3-Bromo-5-cyclopropyl-4-methylpyridine is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .

Mecanismo De Acción

Target of Action

3-Bromo-5-cyclopropyl-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It has been used in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) degradation, a key messenger molecule in cells .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the synthesis of PDE4 inhibitors, it likely undergoes a series of reactions including nucleophilic substitution and oxidation . The exact mode of action depends on the specific synthetic pathway and the other reactants involved.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .

Result of Action

The result of the compound’s action is the formation of new compounds. For example, it can be used to synthesize PDE4 inhibitors . These inhibitors can increase cAMP levels in cells, leading to a variety of cellular effects depending on the cell type and context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction rate and yield . Furthermore, the compound should be stored in a suitable, closed container to prevent degradation .

Propiedades

IUPAC Name |

3-bromo-5-cyclopropyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVONRWPXIZBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

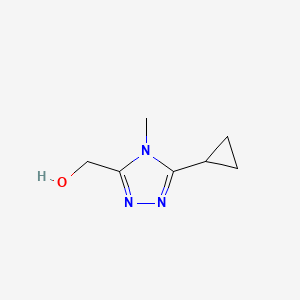

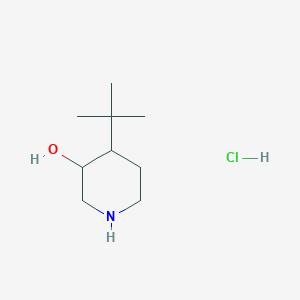

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)